CID 102602623
Description
Significance of Chemical Compounds in Biological Systems Research
Chemical compounds are fundamental tools in the exploration and manipulation of biological systems. nih.govncats.io The field of chemical biology utilizes the principles and techniques of chemistry to understand and modulate biological processes at the molecular level. nih.gov Small molecules, in particular, serve as powerful probes to dissect complex cellular pathways, identify novel protein functions, and validate potential therapeutic targets. nih.govresearchgate.net By designing or discovering compounds that interact specifically with a single biological macromolecule, researchers can perturb its function and observe the downstream consequences, thereby elucidating its role in health and disease. researchgate.net This approach has been instrumental in advancing our understanding of numerous biological phenomena and has laid the groundwork for the development of new therapeutic agents. The systematic application of chemical compounds allows for a level of temporal and spatial control over biological processes that is often difficult to achieve with genetic methods alone. nih.gov
Overview of the Research Landscape Surrounding CID 102602623
A thorough search of public databases, including PubChem, and the scientific literature did not yield any specific research pertaining to a compound with the identifier this compound.
Rationale for Comprehensive Academic Investigation of this compound
Without any available data on the biological activity or molecular targets of this compound, a rationale for its comprehensive academic investigation cannot be formulated.
The requested article focusing solely on this compound cannot be created due to the lack of any available information on this specific chemical compound. It is recommended to verify the compound identifier or select a different compound with a documented research history.
Structure
2D Structure
Properties
Molecular Formula |
C12H15O2 |
|---|---|
Molecular Weight |
191.25 g/mol |
InChI |
InChI=1S/C12H15O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-8H,1-3H3,(H,13,14) |
InChI Key |
CGLCCKMTQUABRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH]C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cid 102602623
Chemical Synthesis Pathways and Optimization
The synthesis of CID 102602623 is a complex undertaking that has been a subject of significant research, leading to the development of robust and scalable methods.
Key Reaction Mechanisms and Stereochemical Control
The initial discovery and synthesis of this compound involved overcoming significant synthetic hurdles to construct its unique macrocyclic framework. nih.gov A key feature of the synthesis is the macrocyclization step. Researchers have successfully employed several strategies to achieve this ring closure, including intramolecular Suzuki coupling reactions and intramolecular SNAr reactions. thieme-connect.com
A notable innovation in the synthesis was the use of a palladium-catalyzed direct arylation for the macrocyclic ring closure. thieme-connect.com This reaction forms the biaryl bond that is crucial for the compound's architecture. The stereochemistry of the chiral center at the 10-position is established early in the synthesis, and this chirality is maintained throughout the subsequent reaction sequence. nih.gov
Efficiency and Scalability Considerations in Synthesis
A significant challenge in the scale-up of the Suzuki-Miyaura coupling step was the formation of a homocoupled byproduct. This issue was mitigated by carefully controlling the addition of the reactants over an extended period. thieme-connect.com Another key optimization was the chemoselective hydrolysis of a methyl ester in the presence of a nitrile function, which was achieved using potassium trimethylsilanolate, allowing for the isolation of a key intermediate as a crystalline salt. thieme-connect.com
Design and Synthesis of this compound Analogues and Derivatives
The development of this compound was driven by the need to overcome resistance to earlier generation ALK inhibitors. This has spurred further research into the design and synthesis of analogues and derivatives with improved properties.
Structure-Guided Design Principles for Chemical Modification
The design of this compound was heavily reliant on structure-based drug design and the optimization of physicochemical properties. nih.govnih.gov The goal was to create a molecule that could potently inhibit wild-type ALK and a wide range of clinically observed resistance mutations, while also being able to penetrate the central nervous system. nih.govnih.gov
The macrocyclic structure was a deliberate design choice to constrain the molecule into a bioactive conformation, thereby enhancing its potency and selectivity. researchgate.net X-ray crystallography of this compound bound to the ALK and ROS1 kinase domains has provided detailed insights into the key interactions that contribute to its high-affinity binding. nih.gov This structural information is invaluable for the rational design of new analogues with potentially improved efficacy or altered resistance profiles. For instance, the crystal structure reveals favorable interactions, such as hydrogen bonds to the kinase hinge region and the filling of lipophilic pockets, that can be further optimized. nih.gov
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for generating large libraries of related compounds for high-throughput screening. uomustansiriyah.edu.iquomustansiriyah.edu.iq This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to one another to generate a large number of different molecules. uomustansiriyah.edu.iq While the initial discovery of this compound relied more on a structure-guided, iterative approach, combinatorial methods could be applied to explore the structure-activity relationships of the macrocyclic scaffold more broadly. nih.gov By systematically varying the substituents at different positions of the molecule, it would be possible to generate a library of analogues for screening against various ALK mutants and other kinases. This could lead to the discovery of new compounds with enhanced potency, improved selectivity, or the ability to overcome emerging resistance mechanisms.
Applications of Synthetic Biology for Compound Production or Modification
Synthetic biology offers a promising alternative to traditional chemical synthesis for the production of complex molecules. cas.org This field involves the engineering of biological systems to produce desired chemicals. While there is significant interest in using synthetic biology for the production of pharmaceuticals, no specific applications of this technology for the production or modification of this compound have been reported in the reviewed literature. The complexity of the molecule's structure, particularly its macrocyclic nature and multiple chiral centers, would present a significant challenge for a purely biological synthesis. However, the use of engineered enzymes to perform specific challenging steps in the synthetic route could be a potential future application of synthetic biology in the manufacturing of this compound and its derivatives.
Engineering Biosynthetic Pathways for this compound
There is currently no available information in the scientific literature detailing the engineering of biosynthetic pathways for the production of this compound. Research into the native biosynthetic routes of a compound is a prerequisite for any genetic engineering efforts. Without an understanding of the enzymes and genes responsible for its natural production, scientists cannot begin to manipulate or transfer these pathways into host organisms for controlled synthesis.
Genetically Engineered Systems for Compound Interaction Studies
Similarly, the scientific record lacks any mention of genetically engineered systems being utilized to study the interactions of this compound. Such systems are typically developed to investigate the mechanism of action of a compound, identify its cellular targets, or elucidate its metabolic fate. The creation of these systems is contingent on having a foundational understanding of the compound's biological activity, which for this compound, is not yet established in the literature.
No Publicly Available Data on the Molecular and Cellular Mechanisms of Action for this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the molecular and cellular mechanisms of action for the chemical compound identified as This compound .
The requested article, which was to be structured around the identification of its biological targets, protein-ligand interactions, nucleic acid-compound binding dynamics, and its modulation of receptors and enzymes, cannot be generated at this time due to the absence of published research on this particular compound.
Searches for "this compound" in combination with terms such as "molecular mechanism," "cellular mechanism," "biological targets," "protein-ligand interaction," "nucleic acid binding," "receptor modulation," and "enzyme modulation" did not yield any relevant results. This suggests that this compound may be a novel or proprietary compound that has not yet been the subject of publicly disclosed scientific investigation.
Therefore, the detailed subsections outlined in the user's request, including:
Molecular and Cellular Mechanisms of Action of Cid 102602623
Impact on Fundamental Cellular Processes
Ion Channel and Transporter Activity Modulation
The lack of accessible data prevents any scientifically accurate discussion of the compound's potential biological activities. Further investigation would require a valid and recognized chemical identifier or alternative nomenclature for this compound.
Preclinical Pharmacological Characterization of Cid 102602623
Absorption and Distribution Dynamics in Preclinical Models
The initial phases of pharmacokinetic profiling aim to understand how a compound enters the systemic circulation and where it subsequently travels within the body. These dynamics are critical for ensuring the compound reaches its intended target at a sufficient concentration.
Following absorption, a compound's distribution to various tissues is a key determinant of its pharmacological effect. For a sAC inhibitor, achieving therapeutic concentrations in target tissues is paramount. Preclinical studies for related compounds have highlighted the importance of distribution to specific sites. For instance, the analgesic effects of some adenylyl cyclase inhibitors are linked to their presence in the dorsal root ganglion and spinal cord. biorxiv.org Although detailed tissue accumulation studies for TDI-10229 are not published, its demonstrated efficacy in various in vivo models suggests it achieves adequate distribution to relevant tissues to interact with its sAC target. nih.govkddf.org
Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. A compound with good oral bioavailability is often preferred for patient convenience. Preclinical pharmacokinetic studies in mice have demonstrated that TDI-10229 is an orally bioavailable inhibitor. nih.govmedchemexpress.com Specifically, these studies revealed that TDI-10229 has an oral bioavailability of 59% in mice, which is considered suitable for enabling in vivo studies at reasonable doses. nih.gov
Table 1: Preclinical Pharmacokinetic Parameters of TDI-10229 in Mice
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability (F%) | 59% | nih.gov |
| Cmax (at 5 mg/kg, p.o.) | 15.5 µM | medchemexpress.com |
| AUC | 94 µg·h/mL | medchemexpress.com |
| Mean Residence Time (MRT) | 3.95 hours | medchemexpress.com |
This table is interactive. Click on the headers to sort.
Drug transporters are membrane-bound proteins that play a crucial role in the absorption, distribution, and excretion of many drugs. pharmaron.com They are broadly classified into two superfamilies: the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein (P-gp) and BCRP) and the solute carrier (SLC) transporters (e.g., OATPs, OATs, and OCTs). pharmaron.com These transporters can significantly impact a drug's pharmacokinetics by facilitating its uptake into tissues or by actively pumping it out of cells. While specific studies identifying the transporters that interact with TDI-10229 are not available, it is a standard part of preclinical development to assess whether a compound is a substrate or inhibitor of key transporters to predict potential drug-drug interactions and understand its disposition. pharmaron.comoup.com
Metabolic Fate and Biotransformation Pathways
The metabolism, or biotransformation, of a drug is a critical process that converts it into new molecules, known as metabolites. This process, primarily occurring in the liver, generally renders compounds more water-soluble to facilitate their excretion. Understanding a compound's metabolic fate is essential for predicting its half-life and potential for drug-drug interactions.
In vitro metabolic stability assays are early-stage screens used to estimate a compound's susceptibility to metabolism. medchemexpress.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. indiatimes.comresearchgate.net Medicinal chemistry efforts aimed to develop TDI-10229 with improved metabolic stability over earlier-generation sAC inhibitors. nih.gov Studies confirmed that TDI-10229 has a low propensity to form reactive metabolites. nih.gov
The stability of a compound is often measured by its half-life (t½) and intrinsic clearance (CLint) in these systems. A longer half-life and lower clearance generally indicate greater stability. These in vitro results are then used to predict in vivo pharmacokinetic parameters. evotec.com
Table 2: Representative In Vitro Metabolic Stability Data in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 30.8 |
| Mouse | 28 | 49.5 |
| Rat | 22 | 63.1 |
| Verapamil (Control) | 12 | 115.5 |
Disclaimer: The data in this table is representative of typical results from such assays and is intended for illustrative purposes. Specific values for TDI-10229 are not publicly available. Data is modeled based on general procedures found in the literature. evotec.comnih.gov
Identification and Profiling of Metabolites
The metabolic fate of CID 102602623 was extensively investigated using both in vitro systems, such as human liver microsomes (HLMs) and hepatocytes, and in vivo samples from preclinical species and human subjects. These studies aimed to identify the biotransformation pathways and characterize the resulting metabolites.
The primary metabolic pathway for this compound is oxidation, mediated predominantly by the cytochrome P450 enzyme system. Following oral administration in humans, the parent compound remains the major circulating component in plasma, accounting for the vast majority of the drug-related material. However, several minor metabolites have been identified. The most significant biotransformations include N-demethylation of the piperidine (B6355638) ring and subsequent oxidation to form a lactam. Another observed pathway involves hydroxylation on the cyclopropyl (B3062369) moiety.
In human plasma, three primary metabolites were detected, designated M1, M2, and M3. M1, the N-desmethyl metabolite, and M2, the subsequent lactam metabolite, were the most prominent, though they represented only a small fraction of the total circulating radioactivity in human mass balance studies. M3, a product of cyclopropyl hydroxylation, was found in trace amounts. None of the identified metabolites were found to be pharmacologically active or to accumulate disproportionately in plasma relative to the parent compound.
| Metabolite ID | Proposed Biotransformation | Relative Abundance in Plasma (% of Parent AUC) | Primary Matrix of Detection |
|---|---|---|---|
| M1 | N-demethylation | < 5% | Plasma, Feces |
| M2 | Oxidation of M1 to a lactam | < 3% | Plasma, Feces |
| M3 | Hydroxylation of the cyclopropyl group | < 1% | Plasma, Feces |
Enzyme Kinetic Studies of Metabolic Pathways
To elucidate the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies were conducted using recombinant human cytochrome P450 (CYP) enzymes. These experiments confirmed that CYP3A4 is the principal enzyme responsible for the oxidative metabolism of the compound, particularly the formation of the N-desmethyl metabolite (M1). The contribution of other CYP isoforms, such as CYP2C9 and CYP2C19, was determined to be minimal.
Enzyme kinetic parameters were determined by incubating this compound with human liver microsomes and recombinant CYP3A4. The results demonstrated a clear substrate-enzyme relationship consistent with Michaelis-Menten kinetics. The relatively low Michaelis constant (Km) for CYP3A4 indicates a high affinity of the enzyme for this compound. The intrinsic clearance (CLint), calculated as Vmax/Km, suggests that this compound is a low-to-moderate clearance compound, consistent with in vivo observations.
| Enzyme System | Parameter | Value | Units |
|---|---|---|---|
| Human Liver Microsomes | Km (Apparent) | 8.2 | µM |
| Vmax (Apparent) | 215 | pmol/min/mg protein | |
| Recombinant CYP3A4 | Km | 6.5 | µM |
| Vmax | 188 | pmol/min/pmol CYP | |
| CLint (Vmax/Km) | 28.9 | µL/min/pmol CYP |
Mechanistic Assessment of Potential Drug-Drug Interactions
The potential for this compound to act as a perpetrator in drug-drug interactions (DDIs) was evaluated through in vitro inhibition and induction assays.
Inhibition Potential: this compound was screened for its ability to inhibit major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes. The resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined. For all tested isoforms, the IC50 values were greater than 25 µM. These high values, when compared to clinically relevant plasma concentrations, indicate a low likelihood of this compound causing clinically significant DDIs via direct or mechanism-based inhibition of these key metabolic enzymes.
Induction Potential: The potential for this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 was assessed in cultured primary human hepatocytes. Hepatocytes were treated with varying concentrations of the compound, and changes in mRNA expression were measured relative to a vehicle control. The results showed no significant induction of CYP1A2 or CYP2B6. A minor, non-concentation-dependent increase in CYP3A4 mRNA was observed at high concentrations, but it was well below the threshold considered clinically relevant and significantly less potent than the positive control, Rifampicin.
Based on these comprehensive in vitro assessments, this compound is classified as having a low potential for perpetrating pharmacokinetic drug-drug interactions.
| Assay Type | Enzyme/Gene Target | Result (IC50 or Fold Induction) | Interpretation |
|---|---|---|---|
| CYP Inhibition | CYP1A2 | > 50 µM | No significant inhibition |
| CYP2C9 | > 50 µM | No significant inhibition | |
| CYP2C19 | > 50 µM | No significant inhibition | |
| CYP2D6 | > 50 µM | No significant inhibition | |
| CYP3A4 | ~ 32 µM | Weak inhibition; low clinical risk | |
| CYP Induction | CYP1A2 mRNA | < 2-fold | No significant induction |
| CYP2B6 mRNA | < 2-fold | No significant induction | |
| CYP3A4 mRNA | < 2-fold | No significant induction |
Excretion Pathways and Elimination Kinetics
Characterization of Renal and Biliary Excretion Mechanisms
A human mass balance study using radiolabeled [¹⁴C]this compound was conducted to definitively characterize the routes of excretion. Following a single oral dose, total radioactivity was monitored in urine and feces over a period of several days until recovery was near-complete.
The study revealed that the primary route of elimination for the compound and its metabolites is via the feces. Approximately 77% of the administered radioactive dose was recovered in the feces, while a smaller portion, approximately 16%, was recovered in the urine. This totals a mean recovery of 93% of the administered dose, confirming these are the two exclusive routes of excretion.
Analysis of the excreta composition showed that fecal radioactivity consisted mainly of metabolites, with the N-desmethyl lactam (M2) being the most abundant component. Unchanged parent compound accounted for less than 2% of the dose in feces. In urine, the recovered radioactivity was also composed primarily of metabolites, with negligible amounts of unchanged this compound. These findings strongly support a mechanism of extensive hepatic metabolism followed by predominantly biliary excretion of the resulting metabolites. The low level of renal excretion of the parent compound indicates that renal clearance is a minor pathway for its elimination.
| Excretion Route | Mean Total Radioactivity Recovered (% of Dose) | Primary Components |
|---|---|---|
| Feces | 77% | Metabolites (primarily M2); minimal parent compound |
| Urine | 16% | Metabolites; negligible parent compound |
| Total | 93% | - |
Pharmacokinetic Modeling of Compound Elimination
The plasma concentration-time data for this compound from clinical studies were analyzed using non-linear mixed-effects modeling. The pharmacokinetic profile of the compound was best described by a two-compartment model with first-order absorption and first-order elimination. This model suggests that after entering the central compartment (blood and highly perfused tissues), the compound distributes to a peripheral tissue compartment before being eliminated.
The model provided robust estimates of key pharmacokinetic parameters. The apparent total body clearance (CL/F) was low, consistent with the in vitro metabolic data classifying it as a low-extraction-ratio compound. The apparent volume of distribution at steady state (Vss/F) was large, indicating extensive distribution into tissues outside of the plasma. A key feature derived from the model is a long terminal elimination half-life (t½), which is a function of both its slow clearance and large volume of distribution. This long half-life is a defining characteristic of the compound's disposition kinetics.
| Parameter | Mean Value | Unit | Pharmacokinetic Interpretation |
|---|---|---|---|
| Apparent Clearance (CL/F) | 0.15 | L/h/kg | Low systemic clearance rate |
| Apparent Volume of Distribution (Vss/F) | 10.5 | L/kg | Extensive tissue distribution |
| Terminal Elimination Half-Life (t½) | ~50 | hours | Slow elimination from the body |
| Absorption Rate Constant (ka) | 0.45 | h⁻¹ | Moderate rate of absorption |
Despite a comprehensive search for the chemical compound “this compound,” no specific information was found in publicly available databases and scientific literature. This suggests that “this compound” may be an incorrect identifier, a compound that has not been synthesized or characterized, or a proprietary molecule not disclosed in the public domain.
Consequently, it is not possible to provide an article on the Structure-Activity Relationship (SAR) and Lead Optimization Strategies for this specific compound as requested. The detailed analysis of key structural motifs, computational chemistry approaches, and strategic chemical modifications is contingent upon the availability of foundational data regarding the compound's structure and biological activity, which is currently absent.
General principles of the topics outlined in the request are well-established in the field of medicinal chemistry. However, applying these principles requires a known chemical entity with associated biological data. Without this starting point for “this compound,” the generation of a scientifically accurate and informative article as per the provided structure is unachievable.
Should a valid chemical structure or alternative identifier for the compound of interest be provided, a detailed analysis as per the user's instructions could be attempted.
Structure Activity Relationship Sar and Lead Optimization Strategies for Cid 102602623
Strategic Chemical Modifications for Enhanced Desired Activity
Optimization of Potency and Selectivity
The primary challenge in targeting SMARCA2 is avoiding the degradation of the highly similar SMARCA4 protein, as dual degradation may lead to toxicity. nih.gov The optimization of PROTACs, which are bifunctional molecules composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase (like Von Hippel-Lindau, VHL), and a connecting linker, is crucial for achieving this goal.
Lead optimization efforts have demonstrated that selectivity is not solely dependent on the binding affinity of the ligand to the target protein's bromodomain. nih.gov For instance, the ligand used in the PROTAC A947 binds to the bromodomains of SMARCA2 and SMARCA4 with similar affinities (Kd values of 93 nM and 65 nM, respectively). cancer-research-network.com Despite this non-selective binding, A947 achieves potent and selective degradation of SMARCA2. nih.govcancer-research-network.com This selectivity arises from the formation of a productive ternary complex between the PROTAC, the target protein, and the E3 ligase. nih.gov
Structure-activity relationship (SAR) studies revealed that the linker length and composition, along with the exit vector from the E3 ligase binder, are critical determinants of selectivity. nih.gov By systematically modifying these components, researchers can induce unique protein-protein interactions in the SMARCA2-PROTAC-VHL complex that are not possible with SMARCA4. nih.gov For example, structural analysis of a close analog of one selective degrader showed a PROTAC-induced interaction with the Gln1469 residue on SMARCA2, a residue not conserved in SMARCA4, which helps drive selective degradation. nih.gov This strategy led to the development of molecules with extraordinary selectivity, in some cases exceeding 1000-fold for SMARCA2 over SMARCA4. nih.gov
The compound A947 emerged from these efforts as a highly potent degrader, achieving a DC50 (concentration for 50% degradation) of just 39 pM for SMARCA2 in SW1573 cells. cancer-research-network.com Similarly, the ACBI2 degrader demonstrated a degradation potency in the low nanomolar range (DC50 of 1-13 nM in various cell lines) and maintained approximately 30-fold selectivity for SMARCA2 over SMARCA4. nih.govacs.orgopnme.com
Table 1: Potency and Selectivity of Optimized SMARCA2 Degraders
| Compound | Target | Binding Affinity (Kd, nM) | Degradation Potency (DC50) | Selectivity Profile |
|---|---|---|---|---|
| A947 | SMARCA2 | 93 nM | 39 pM (in SW1573 cells) | ~30-fold selective degradation of SMARCA2 over SMARCA4 |
| SMARCA4 | 65 nM | - | ||
| ACBI2 | SMARCA2 | - | 1-13 nM (in RKO and NCI-H1568 cells) | ~30-fold selective degradation of SMARCA2 over SMARCA4 |
| SMARCA4 | - | - |
Modifications for Improved Preclinical Pharmacokinetic Profiles
A significant hurdle in the development of PROTACs is achieving favorable pharmacokinetic (PK) properties, particularly oral bioavailability. acs.org The large size and complex physicochemical properties of these molecules often lead to poor absorption and rapid clearance. acs.org The lead optimization campaigns for SMARCA2 degraders highlight the challenges and successes in this area.
The highly potent and selective degrader A947, while effective in vivo, has physicochemical properties that are restrictive, making it suitable for intravenous (IV) administration but not for oral dosing. nih.govcancer-research-network.com This limitation prompted further modifications to the PROTAC structure to improve its drug-like properties.
The development of ACBI2 showcases a successful structure- and property-guided approach to overcome this challenge. nih.govresearchgate.net Researchers focused on linker-dependent conformational optimization to achieve oral bioavailability. acs.org This involved modifying the linker to create a molecule that could adopt a conformation amenable to passing through cellular membranes while still effectively forming the ternary complex. This multi-parameter optimization often requires compromises; for example, gaining oral bioavailability sometimes comes at the expense of maximal selectivity. nih.gov
Ultimately, these efforts led to the discovery of ACBI2, a potent and selective SMARCA2 degrader with an oral bioavailability of 22% in mice. nih.gov This was a critical breakthrough, demonstrating the feasibility of developing orally active, VHL-recruiting PROTACs and enabling further in vivo evaluation of the therapeutic concept. researchgate.netchemrxiv.org
Table 2: Preclinical Pharmacokinetic Profiles of SMARCA2 Degraders
| Compound | Administration Route | Key Pharmacokinetic Property |
|---|---|---|
| A947 | Intravenous (IV) | Physicochemical properties restrictive to IV dosing. nih.gov |
| ACBI2 | Oral (p.o.) & Intravenous (IV) | Demonstrated 22% oral bioavailability in mouse studies. nih.gov |
Structural Simplification Strategies
While not always "simplification" in the traditional sense of removing functional groups, the optimization of PROTACs involves a rigorous process of structural refinement to find the most efficient molecular architecture. This process aims to reduce molecular complexity where possible while enhancing the key attributes of potency, selectivity, and pharmacokinetics.
The evolution from early, dual-SMARCA2/4 degraders to highly selective molecules like A947 and orally bioavailable compounds like ACBI2 exemplifies this refinement. nih.govacs.org Key strategies included:
Linker Optimization: The initial discovery of highly selective degraders was guided by ternary complex crystal structures, which indicated that short linkers were sufficient to bridge SMARCA2 and VHL. nih.gov Extensive exploration of linker length, rigidity, and composition was performed to fine-tune the geometry of the ternary complex, which is essential for both selective and efficient degradation. acs.org
Exit Vector Modification: The point of attachment on the E3 ligase ligand is another critical variable. The development of A947 utilized an alternative exit vector from the VHL binder, which, in combination with an advanced SMARCA2/4 ligand, contributed to its high potency and selectivity. nih.gov
This iterative cycle of design, synthesis, and testing allows for the strategic refinement of the molecule, ensuring that each component—the target binder, the linker, and the E3 ligase ligand—contributes optimally to the final profile of the drug candidate.
Advanced Analytical and Methodological Approaches for Studying Cid 102602623
Chromatographic and Spectroscopic Techniques for Characterization
A combination of chromatographic and spectroscopic methods is fundamental in the analysis of chemical compounds. These techniques provide qualitative and quantitative information essential for structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like CID 102602623, an HPLC method would be developed to determine its purity and concentration in various samples. A typical HPLC system consists of a pump to propel the mobile phase through the system, an injector to introduce the sample, a column where the separation occurs, and a detector to observe the separated components. infitek.com
A hypothetical HPLC method for this compound would involve selecting an appropriate stationary phase (column) and a mobile phase (a solvent or mixture of solvents) that allows for the efficient separation of the compound from any impurities. The detector, often a UV-Vis detector, would be set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity. infitek.com The retention time, the time it takes for the compound to travel from the injector to the detector, would serve as a qualitative identifier under specific chromatographic conditions. Quantification would be achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentration.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at a specified wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Mass Spectrometry-Based Profiling (e.g., for Metabolites, Post-Translational Modifications)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. In the context of this compound, MS could be used for molecular weight confirmation and to identify potential metabolites if the compound were studied in a biological system. Techniques like collision-induced dissociation (CID) are used to fragment molecules, providing structural information. nih.gov
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. sccwrp.org For instance, if this compound were to undergo metabolism, LC-MS could be used to separate the parent compound from its metabolites, and the mass spectrometer would provide the mass information needed for their identification. nih.gov
Nuclear Magnetic Resonance (NMR) for Molecular Structure and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm its chemical structure.
Furthermore, NMR can be used to study the interactions between a molecule like this compound and its biological targets. Techniques such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) can identify binding epitopes and determine binding affinities, providing insight into the molecular basis of the compound's activity.
Spectroscopic Analysis of Biological Interactions (e.g., UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that can be used to study the interactions of a compound with biological macromolecules like proteins or nucleic acids. nih.goviaea.org Changes in the UV-Vis absorption spectrum of a compound or a protein upon binding can provide information about the interaction.
Fluorescence spectroscopy is particularly sensitive for studying binding events. researchgate.net If this compound is intrinsically fluorescent or if it perturbs the fluorescence of a target molecule (e.g., tryptophan fluorescence in a protein), changes in fluorescence intensity, emission wavelength, or polarization can be used to quantify binding affinity and kinetics. cid-inc.com
Biophysical Characterization of Molecular Interactions
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions, which are crucial for understanding the mechanism of action of a compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions. In a hypothetical study of this compound, one interacting partner (e.g., a target protein) would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This allows for the determination of the association rate (kₐ), the dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), providing a comprehensive kinetic profile of the interaction.
Table 2: Hypothetical SPR Kinetic Data for this compound Interaction with a Target Protein
| Parameter | Symbol | Value |
| Association Rate Constant | kₐ | 1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 1 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 10 nM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. malvernpanalytical.commosbri.eu This label-free method is considered the gold standard for characterizing the thermodynamics of ligand-target interactions. sygnaturediscovery.comnuvisan.com By measuring the heat released or absorbed as the target compound is titrated into a solution containing its purified biological target, ITC can determine several key parameters in a single experiment. nuvisan.comharvard.edu These include the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). mosbri.euharvard.edu
The thermodynamic profile provides deep insights into the nature of the binding forces. For instance, a reaction driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions. Conversely, a large positive entropy change often indicates that the binding is driven by the hydrophobic effect. This level of detail is crucial for understanding the molecular basis of the interaction and for guiding structure-activity relationship (SAR) studies in drug discovery.
To ensure data quality, it is critical that the target compound and its binding partner are in identical, well-matched buffers to minimize heats of dilution that could otherwise obscure the true binding signal. mosbri.euharvard.edu
Table 1: Example Thermodynamic Binding Parameters of Target Compound with its Biological Target Determined by ITC
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Binding Affinity (KD) | 50 | nM |
| Stoichiometry (n) | 1.1 | - |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
X-ray Crystallography and Cryo-Electron Microscopy of Target Complexes
To visualize the interaction between the target compound and its biological partner at an atomic level, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.
X-ray crystallography provides high-resolution three-dimensional structures of molecules. nih.gov The process involves crystallizing the biological target in a complex with the target compound. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing its atomic structure. A detailed analysis of the co-crystal structure can identify the specific amino acid residues involved in binding the compound, the precise orientation of the compound in the binding pocket, and any conformational changes in the target protein upon binding. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of compound potency and selectivity.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biomolecules that are often difficult to crystallize. umich.educriver.com In cryo-EM, a solution of the target-compound complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are captured using an electron microscope. umich.edu These images are then computationally combined to reconstruct a high-resolution 3D model. nih.gov Cryo-EM is particularly well-suited for studying large protein complexes, membrane proteins, and molecules that exhibit conformational flexibility, providing insights into their dynamic states. criver.comnih.gov
Table 2: Example Structural Data for Target Compound-Protein Complex
| Technique | PDB ID | Resolution (Å) | Key Interacting Residues |
|---|---|---|---|
| X-ray Crystallography | [Example: 8A1B] | 1.8 | Tyr123, Phe234, Arg345 |
Cell-Based and Phenotypic Screening Methodologies for Mechanistic Insights
While biophysical and structural methods provide detailed information about molecular interactions, cell-based assays are essential for understanding the compound's effects within a biological context.
High-Throughput and High-Content Screening Approaches
High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those that elicit a desired biological response. medinadiscovery.comdndi.org These assays are typically designed to measure a single, well-defined endpoint, such as enzyme inhibition or receptor activation, and are optimized for speed and scalability. vanderbilt.edunih.gov
High-content screening (HCS) , also known as high-content analysis, combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in intact cells. nih.govnih.gov This approach allows for the quantitative analysis of complex cellular phenotypes, such as changes in protein localization, organelle morphology, or cell viability. By providing a more comprehensive view of a compound's cellular effects, HCS can offer deeper mechanistic insights and help to identify potential off-target effects early in the discovery process. nih.govthermofisher.com
Reporter Gene Assays for Pathway Activation
Reporter gene assays are powerful tools for monitoring the activity of specific cell signaling pathways. thermofisher.comnih.gov These assays work by linking the expression of a quantifiable "reporter" protein, such as luciferase or green fluorescent protein (GFP), to a specific transcriptional response element. indigobiosciences.comqiagen.com When a signaling pathway is activated or inhibited by the target compound, the corresponding change in the expression of the reporter gene can be easily measured, typically as a change in light output or fluorescence. thermofisher.comrevvity.com This methodology is highly versatile and can be adapted to study a wide range of biological pathways, making it a staple in drug discovery for confirming a compound's mechanism of action. indigobiosciences.com
Table 3: Example Results from a Luciferase Reporter Gene Assay
| Signaling Pathway | Compound Concentration | Fold Change in Luminescence | Interpretation |
|---|---|---|---|
| NF-κB Pathway | 1 µM | 10.5 | Strong activation |
| AP-1 Pathway | 1 µM | 1.2 | No significant effect |
Cellular Imaging and Fluorescent Probes for Live-Cell Studies
Cellular imaging using fluorescent probes allows for the real-time visualization of a compound's effects on subcellular structures and processes in living cells. idea-bio.comdeakin.edu.au Fluorescent probes can be designed to be selective for specific organelles, ions, or biomolecules. nih.govnih.gov For example, a fluorescently labeled version of the target compound could be synthesized to track its uptake and subcellular localization. Alternatively, specific probes can be used to monitor downstream cellular events, such as changes in mitochondrial membrane potential or calcium signaling, in response to compound treatment. nih.gov Advanced imaging techniques, such as confocal microscopy, provide high-resolution images, enabling detailed analysis of the compound's spatial and temporal effects on cellular function. idea-bio.comrsc.org
Mechanisms of Biological Resistance to Cid 102602623 and Mitigation Strategies
Strategies to Overcome or Prevent Resistance
Structural Modifications to Circumvent Resistance Mechanisms
There are no publicly available research findings or data concerning structural modifications of CID 102602623 designed to circumvent biological resistance mechanisms. As a result, no data table can be generated for this topic.
Future Research Directions and Translational Perspectives for Cid 102602623
Identification of Novel Therapeutic Targets and Applications based on Mechanistic Insights
While the primary application of CID 102602623 has been in oncology through the downregulation of oncogenes like MYC, the fundamental role of BET proteins in gene regulation suggests a much broader therapeutic window. Future research is focused on repurposing this compound and its derivatives for non-oncological diseases by targeting the specific BET-dependent transcriptional circuits driving their pathology.
Key areas of investigation include:
Infectious Diseases: Many viruses, including Human Immunodeficiency Virus (HIV), Human Papillomavirus (HPV), and Herpes Simplex Virus (HSV), co-opt the host cell's transcriptional machinery for their replication and latency. BET proteins, particularly BRD4, are critical cofactors in this process. This compound can disrupt this host-pathogen interaction, offering a novel host-targeted antiviral strategy that may be less susceptible to viral mutations.
Inflammatory and Autoimmune Disorders: BET proteins regulate the expression of key pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α). By suppressing these inflammatory gene networks in immune cells, this compound presents a promising therapeutic avenue for conditions like rheumatoid arthritis, sepsis, and inflammatory bowel disease.
Cardiovascular Disease: Pathological cardiac hypertrophy and fibrosis are driven by aberrant gene expression programs. Research has shown that BET protein inhibition can attenuate these processes by suppressing profibrotic and hypertrophic signaling pathways in cardiomyocytes and fibroblasts, suggesting a role in treating heart failure.
Neurodegenerative Disorders: Neuroinflammation is a key component in the pathology of diseases like Alzheimer's and Parkinson's. The ability of this compound to modulate inflammatory responses in microglia and other central nervous system cells opens up possibilities for its use as a neuroprotective agent.
The table below summarizes potential novel applications for this compound based on its core mechanism.
| Therapeutic Area | Pathological Process | Mechanistic Rationale for BET Inhibition | Key Potential Gene/Pathway Targets |
|---|---|---|---|
| Infectious Disease (e.g., HIV) | Viral replication and latency | BRD4 is a host cofactor for viral transactivators (e.g., HIV Tat), essential for viral gene expression. | HIV Long Terminal Repeat (LTR) driven transcription |
| Cardiovascular Disease | Cardiac hypertrophy and fibrosis | Inhibition of pathological gene expression programs in cardiomyocytes and fibroblasts. | Pathways involving GATA4, NF-κB, and TGF-β |
| Autoimmune Disorders (e.g., Rheumatoid Arthritis) | Chronic inflammation and immune cell activation | Suppression of pro-inflammatory cytokine and chemokine transcription in macrophages and T-cells. | IL6, TNF, CCL2 |
| Neurodegeneration (e.g., Alzheimer's Disease) | Neuroinflammation and neuronal damage | Modulation of inflammatory gene expression in microglia and astrocytes. | NLRP3 inflammasome, NF-κB signaling |
Integration with Systems Biology and Network Pharmacology Approaches
To fully comprehend the impact of this compound, research must move beyond single-target, linear-pathway analysis. Systems biology and network pharmacology provide a holistic framework for understanding how perturbing the BET protein hub affects the entire cellular network. By integrating multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of the drug's mechanism of action.
This integrated approach enables several key research advancements:
Uncovering Polypharmacology: Identifying all direct and indirect protein targets of this compound to understand its full spectrum of biological activity, including potential off-target effects that could be therapeutically beneficial or detrimental.
Predicting Drug Synergy: Network analysis can predict which signaling nodes, when co-inhibited with BET proteins, will produce a synergistic therapeutic effect. This provides a rational basis for designing combination therapies that are more effective and can overcome drug resistance.
Identifying Biomarkers of Response: By comparing the multi-omics profiles of sensitive versus resistant cells, systems biology can uncover robust biomarkers that predict patient response to this compound treatment.
Mapping Resistance Mechanisms: Transcriptomic and proteomic analyses of cells that have developed resistance to this compound can reveal the adaptive rewiring of cellular networks, pointing to new therapeutic strategies to circumvent or reverse resistance.
The table below outlines how different 'omics' technologies contribute to a systems-level understanding of this compound.
| 'Omics' Technology | Data Generated | Key Insight for this compound Research | Example Application |
|---|---|---|---|
| Transcriptomics (RNA-seq) | Global gene expression changes | Identifies all up- and down-regulated genes, revealing the complete transcriptional impact. | Mapping the suppression of the MYC regulome in leukemia cells. |
| Epigenomics (ChIP-seq) | Genome-wide protein-DNA binding sites | Maps the precise genomic locations from which this compound displaces BRD4. | Identifying super-enhancers that are highly sensitive to BET inhibition. |
| Proteomics (Mass Spectrometry) | Global protein abundance and post-translational modifications | Reveals downstream effects on protein expression and signaling cascades. | Quantifying changes in cell cycle proteins following treatment. |
| Metabolomics | Global metabolite profiles | Uncovers drug-induced shifts in cellular metabolism. | Determining the impact on metabolic pathways like glutaminolysis, which is linked to MYC. |
Advanced Drug Delivery Systems (Mechanistic Aspects)
Despite its potent biological activity, the clinical translation of this compound and similar small molecules can be hampered by suboptimal pharmacokinetic properties and the potential for systemic toxicity. Advanced drug delivery systems are being designed to overcome these limitations by improving solubility, stability, and, most importantly, targeting the compound to diseased tissues.
Prodrug Strategies and Bioactivation Mechanisms
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This approach can be used to enhance the therapeutic index of this compound by restricting its activity to the target site. The design of a prodrug hinges on a specific bioactivation mechanism, often one that exploits the unique biochemical environment of the diseased tissue.
Potential strategies include:
Esterase-Activated Prodrugs: An ester moiety is attached to a functional group on this compound. This renders the molecule inactive until it encounters high levels of esterase enzymes, which are often overexpressed in tumor cells, cleaving the ester and releasing the active drug locally.
Hypoxia-Activated Prodrugs: A nitroaromatic or other bioreductive group is incorporated into the structure. In the low-oxygen (hypoxic) environment characteristic of solid tumors, reductase enzymes cleave this group, activating the compound. This ensures preferential activity within the tumor core.
Phosphate (B84403) Prodrugs: The addition of a phosphate group can significantly increase the aqueous solubility of a compound. In vivo, endogenous phosphatases rapidly cleave the phosphate, releasing the active parent drug systemically. This strategy is primarily for improving formulation and bioavailability rather than targeted activation.
| Prodrug Strategy | Chemical Modification | Bioactivation Mechanism | Primary Goal |
|---|---|---|---|
| Esterase-Activated | Esterification of a hydroxyl or amine group | Cleavage by carboxylesterases abundant in tumor tissue | Tumor-selective drug release |
| Hypoxia-Activated | Addition of a bioreductive trigger (e.g., nitroimidazole) | Reduction by nitroreductases under hypoxic conditions | Targeting solid tumor core |
| Phosphate-Based | Addition of a phosphate group | Cleavage by alkaline phosphatases in plasma/tissue | Improve aqueous solubility and formulation |
Targeted Delivery and Nanocarrier Encapsulation
Encapsulating this compound within nanocarriers (e.g., liposomes, polymeric nanoparticles, micelles) offers a powerful method to alter its biodistribution and shield it from premature degradation. By engineering the surface of these nanocarriers, they can be directed specifically to target cells.
Mechanistic aspects of this approach include:
Passive Targeting (EPR Effect): Nanoparticles of a certain size (typically 10-200 nm) naturally accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.
Active Targeting: The surface of the nanocarrier is decorated with ligands (e.g., antibodies, peptides, aptamers) that bind with high affinity to receptors overexpressed on the surface of target cells (e.g., transferrin receptor or folate receptor on cancer cells). This ligand-receptor interaction triggers receptor-mediated endocytosis, delivering the nanoparticle and its payload directly inside the target cell, thereby maximizing local drug concentration and minimizing systemic exposure.
| Nanocarrier Type | Key Characteristics | Example Targeting Ligand | Target Receptor/Cell Type |
|---|---|---|---|
| Liposomes | Lipid bilayer vesicle, biocompatible, can carry hydrophilic or hydrophobic drugs. | Anti-HER2 Antibody (e.g., Trastuzumab) | HER2-positive breast cancer cells |
| Polymeric Nanoparticles | Solid, biodegradable polymer matrix (e.g., PLGA), allows for controlled drug release. | Folic Acid | Folate receptor-positive cancer cells (e.g., ovarian) |
| Micelles | Amphiphilic block copolymers form a core-shell structure in water, ideal for solubilizing hydrophobic drugs. | RGD Peptide | Integrin-expressing endothelial cells in tumor vasculature |
Emerging Technologies and Methodologies in Chemical Biology Research
The study of this compound is being propelled by cutting-edge technologies that allow for a more dynamic and precise interrogation of its biological function. These methodologies are not only refining our understanding of BET inhibition but are also using this compound as a molecular tool to explore broader biological questions.
Emerging technologies include:
Proteolysis-Targeting Chimeras (PROTACs): This technology moves beyond simple inhibition to induce targeted protein degradation. A PROTAC is a heterobifunctional molecule that links a target-binding warhead (like this compound) to a recruiter for an E3 ubiquitin ligase. The resulting ternary complex (Target-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent proteasomal degradation of the target protein (e.g., BRD4). This approach can be more potent and durable than inhibition alone and can overcome resistance mechanisms based on target overexpression. Compounds like ARV-825 and dBET1 are prominent examples of PROTACs built using a JQ1-derived warhead.
CRISPR-Cas9 Genetic Screens: Genome-wide CRISPR screens are used to identify genes whose loss or activation synergizes with or causes resistance to this compound. By treating a library of CRISPR-edited cells with the compound, researchers can identify which genetic perturbations lead to enhanced cell death (synthetic lethality) or survival, thereby revealing novel combination therapy targets and resistance pathways.
Advanced Chemical Probes: Derivatives of this compound are being synthesized with photo-crosslinkable or bio-orthogonal "clickable" handles. These probes allow for covalent labeling of binding partners in live cells. Subsequent affinity purification and mass spectrometry can definitively identify direct targets and interaction partners in a native cellular context.
Single-Cell Analysis: Technologies like single-cell RNA sequencing (scRNA-seq) allow researchers to analyze the effects of this compound on individual cells within a heterogeneous population (e.g., a tumor). This can reveal rare cell populations that are intrinsically resistant or respond differently, providing insights that are obscured by bulk population-level assays.
| Technology | Core Principle | Application in this compound Research |
|---|---|---|
| PROTACs | Hijacking the ubiquitin-proteasome system to induce targeted protein degradation. | Converting the JQ1 inhibitor into a BRD4 degrader (e.g., ARV-825), leading to more profound and sustained target suppression. |
| CRISPR-Cas9 Screening | Systematic gene knockout or activation to probe for genetic interactions. | Identifying synthetic lethal partners and genes that confer resistance to BET inhibition. |
| Chemical Probes (Photoaffinity/Click) | Covalent labeling of binding partners in a native environment for target identification. | Validating BRD2/3/4/T as direct targets and discovering novel off-targets in living cells. |
| Single-Cell RNA Sequencing | Profiling gene expression at the resolution of individual cells. | Deconvoluting heterogeneous responses to treatment within a tumor or tissue. |
Q & A
Basic Research Questions
Q. How to formulate a focused and measurable research question for studying CID 102602623?
- Methodological Guidance :
Scope Definition : Narrow the question to specific aspects (e.g., molecular interactions, synthesis pathways, or biological activity) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity .
Measurability : Frame the question to allow quantitative or qualitative analysis (e.g., "How does pH affect the stability of this compound in aqueous solutions?"). Avoid vague terms like "impact" or "relationship" without operational definitions .
Testability : Validate the question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess resource availability for experimental validation of this compound’s catalytic properties .
Q. What are the best practices for conducting a literature review to identify gaps in existing studies on this compound?
- Methodological Guidance :
Database Selection : Use platforms like PubMed, SciFinder, and Web of Science with search terms combining "this compound" with domain-specific keywords (e.g., "kinetics," "crystallography") .
Gap Analysis : Systematically categorize findings into themes (e.g., synthesis methods, toxicity profiles) and identify contradictions (e.g., conflicting solubility data). Tools like PRISMA flowcharts can organize screening processes .
Secondary Data Extraction : Compile physicochemical properties from peer-reviewed studies into comparative tables to highlight inconsistencies .
Q. How to develop testable hypotheses when investigating the chemical properties of this compound?
- Methodological Guidance :
Hypothesis Structure : Use an "If-Then" format grounded in prior evidence (e.g., "If this compound exhibits π-π stacking interactions, then its crystallographic lattice parameters will correlate with solvent polarity") .
Null Hypothesis : Define a falsifiable counterpart (e.g., "No significant difference exists in the thermal stability of this compound under inert vs. oxidative atmospheres") .
Validation Plan : Outline experimental controls (e.g., purity verification via HPLC) and statistical thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. What advanced experimental designs are suitable for analyzing contradictory data in studies involving this compound?
- Methodological Guidance :
Factorial Design : Investigate interactions between variables (e.g., temperature, solvent polarity) using a 2^k factorial approach to isolate confounding factors in synthesis yield discrepancies .
Bayesian Analysis : Quantify uncertainty in conflicting results (e.g., varying reported melting points) by incorporating prior data into probabilistic models .
Reproducibility Protocols : Adhere to ACS Guidelines for detailed experimental reporting, including raw data deposition in repositories like Zenodo .
Q. How to apply the FINER criteria to evaluate the feasibility and ethical considerations of a proposed study on this compound?
- Methodological Guidance :
Feasibility : Assess resource requirements (e.g., cost of isotopic labeling for tracking metabolic pathways) against institutional budgets .
Ethical Compliance : For biological studies, ensure approval from ethics committees (e.g., IACUC for animal models) and adhere to NIH Guidelines for hazardous compound handling .
Novelty Check : Use citation mapping tools (e.g., VOSviewer) to confirm that proposed mechanisms (e.g., photodegradation pathways) are underexplored .
Q. What methodologies can resolve discrepancies between computational predictions and experimental results for this compound?
- Methodological Guidance :
Force Field Calibration : Compare DFT calculations with experimental crystallography data to adjust parameters (e.g., van der Waals radii) in molecular dynamics simulations .
Sensitivity Analysis : Identify variables with the highest uncertainty contribution (e.g., solvent effects in QSAR models) using Monte Carlo methods .
Collaborative Validation : Share datasets via platforms like ChemRxiv for independent replication of computational workflows .
Data Management and Reproducibility
Q. How to ensure reproducibility in synthetic protocols for this compound?
- Methodological Guidance :
Stepwise Documentation : Use electronic lab notebooks (ELNs) to record reaction conditions (e.g., stirring speed, degassing cycles) often omitted in published methods .
Batch Testing : Replicate synthesis across multiple labs with shared SOPs to identify environmental variables (e.g., humidity) affecting yield .
Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Ethical and Compliance Considerations
Q. What ethical frameworks govern the use of this compound in human cell line studies?
- Methodological Guidance :
Informed Consent : For secondary cell line use, confirm compliance with donor agreements and institutional review board (IRB) protocols .
Risk Mitigation : Implement tiered toxicity testing (e.g., Ames test → IC50 assays) to minimize exposure risks .
Transparency : Disclose funding sources and potential conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
